molecular formula C19H16ClNO2 B291464 N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide

N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide

Cat. No. B291464
M. Wt: 325.8 g/mol
InChI Key: QDMGPWITCJSFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide, commonly known as C16, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a research tool in various fields of study. C16 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), which is involved in various physiological processes such as pain sensation, inflammation, and cancer progression.

Scientific Research Applications

C16 has been extensively studied for its potential use as a research tool in various fields of study. One of the major applications of C16 is in the field of pain research. N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to be involved in the regulation of pain sensation, and C16 has been found to be a potent and selective antagonist of this receptor. Studies have shown that C16 can effectively reduce pain in animal models of inflammatory and neuropathic pain.
C16 has also been studied for its potential use in the treatment of cancer. N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide has been shown to be overexpressed in various types of cancer, and its activation has been associated with cancer progression. C16 has been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo, suggesting its potential use as a therapeutic agent for cancer.

Mechanism of Action

C16 is a selective antagonist of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide, which is a G protein-coupled receptor that is involved in various physiological processes such as pain sensation, inflammation, and cancer progression. N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide is activated by various endogenous ligands such as lysophosphatidylinositol (LPI) and arachidonic acid (AA), and its activation has been associated with various pathological conditions.
C16 binds to the transmembrane domain of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide and prevents the binding of its endogenous ligands, thereby inhibiting its activation. This results in the inhibition of downstream signaling pathways that are involved in various physiological processes such as pain sensation, inflammation, and cancer progression.
Biochemical and Physiological Effects:
C16 has been found to have various biochemical and physiological effects. In animal models of pain, C16 has been found to effectively reduce pain sensation by inhibiting the activation of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide. C16 has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
In cancer research, C16 has been found to inhibit the growth and metastasis of cancer cells by inhibiting the activation of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide. C16 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, suggesting its potential use as a therapeutic agent for cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of C16 is its high selectivity and potency as a N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide antagonist. This makes it an ideal tool for studying the role of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide in various physiological and pathological conditions. C16 is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of C16 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by using appropriate solvents or by formulating C16 into a more soluble form such as a prodrug or a liposomal formulation.

Future Directions

There are several future directions for the research on C16. One of the major areas of research is the development of more potent and selective N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide antagonists. This can help to further elucidate the role of N-(5-chloro-2-methylphenyl)-2-(1-naphthyloxy)acetamide in various physiological and pathological conditions.
Another area of research is the development of more soluble forms of C16 for in vivo administration. This can help to overcome the limitations of C16 and enable its use in animal models of various diseases.
Lastly, the potential use of C16 as a therapeutic agent for various diseases such as pain and cancer needs to be further explored. This can lead to the development of novel therapies that can effectively treat these diseases.

Synthesis Methods

C16 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 1-naphthol with 5-chloro-2-methylbenzoyl chloride to form 5-chloro-2-methylphenyl 1-naphthyl ether. This intermediate is then reacted with chloroacetyl chloride in the presence of a base to form C16. The final product is purified using column chromatography to obtain a white crystalline solid with a purity of over 95%.

properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C19H16ClNO2/c1-13-9-10-15(20)11-17(13)21-19(22)12-23-18-8-4-6-14-5-2-3-7-16(14)18/h2-11H,12H2,1H3,(H,21,22)

InChI Key

QDMGPWITCJSFPT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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